3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride
Overview
Description
3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride is a chemical compound with the molecular formula C12H19N3•2HCl. It is a derivative of aniline, substituted with a methyl group and a methylpiperazine moiety. This compound is often used in biochemical research and has applications in various scientific fields.
Mechanism of Action
Target of Action
Similar compounds have been used to prepare aminopyridopyrimidinones as tyrosine kinase inhibitors , suggesting that tyrosine kinases could be potential targets.
Mode of Action
If it acts as a tyrosine kinase inhibitor like its analogs , it would bind to the active site of the enzyme, preventing the transfer of phosphate groups to the substrate and thus inhibiting signal transduction pathways.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to signal transduction, given its potential role as a tyrosine kinase inhibitor . Tyrosine kinases are involved in many cellular processes, including cell growth and differentiation, and their inhibition can disrupt these processes.
Result of Action
If it acts as a tyrosine kinase inhibitor, it could potentially disrupt cell signaling pathways, affecting cell growth and differentiation .
Biochemical Analysis
Biochemical Properties
3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with tyrosine kinases, which are enzymes involved in cell signaling pathways. The interaction between this compound and tyrosine kinases can lead to the inhibition of kinase activity, thereby affecting downstream signaling pathways .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to inhibit cell proliferation by interfering with the signaling pathways that promote cell growth . Additionally, it can induce apoptosis, or programmed cell death, in certain cell types, further highlighting its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can lead to the inhibition or activation of these biomolecules, resulting in changes in cellular processes. For instance, the compound’s interaction with tyrosine kinases can inhibit their activity, leading to altered cell signaling and gene expression . Additionally, this compound can affect the expression of certain genes by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability during experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At high doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . Understanding the dosage-dependent effects of this compound is crucial for its potential use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can affect metabolic flux and alter the levels of certain metabolites, further influencing cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported by specific transporters and binding proteins, which facilitate its uptake and distribution . Once inside the cells, this compound can accumulate in certain compartments, such as the cytoplasm or nucleus, where it exerts its effects . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Additionally, the compound’s localization to the cytoplasm can affect various signaling pathways and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylaniline and 1-methylpiperazine.
Reaction: The 3-methylaniline is reacted with 1-methylpiperazine under controlled conditions to form 3-Methyl-4-(4-methylpiperazin-1-yl)aniline.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Formation of Dihydrochloride Salt: The purified 3-Methyl-4-(4-methylpiperazin-1-yl)aniline is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized for high yield and purity, and the product is subjected to rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperazin-1-yl)aniline: A similar compound with a different substitution pattern on the aromatic ring.
1-(3-Aminopropyl)-4-methylpiperazine: Another related compound used in organic synthesis.
Uniqueness
3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific interactions and reactivity are required.
Properties
IUPAC Name |
3-methyl-4-(4-methylpiperazin-1-yl)aniline;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3.2ClH/c1-10-9-11(13)3-4-12(10)15-7-5-14(2)6-8-15;;/h3-4,9H,5-8,13H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLOESLHJWDSDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N2CCN(CC2)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585851 | |
Record name | 3-Methyl-4-(4-methylpiperazin-1-yl)aniline--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1177349-04-0 | |
Record name | 3-Methyl-4-(4-methylpiperazin-1-yl)aniline--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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